molecular formula C7H6Cl2O B146536 3,5-Dichlorobenzyl alcohol CAS No. 60211-57-6

3,5-Dichlorobenzyl alcohol

Cat. No.: B146536
CAS No.: 60211-57-6
M. Wt: 177.02 g/mol
InChI Key: VSNNLLQKDRCKCB-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzyl alcohol, also known as (3,5-dichlorophenyl)methanol, is an organic compound with the chemical formula C₇H₆Cl₂O. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzene ring. This compound is commonly used as an antiseptic and disinfectant due to its effective antimicrobial properties .

Mechanism of Action

Target of Action

3,5-Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products . The primary targets of this compound are the bacteria and viruses that cause infections in the mouth and throat .

Mode of Action

The local anesthetic action of this compound is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

It is suggested that the compound’s antiseptic action involves denaturation of external proteins and rearrangement of the tertiary structure proteins .

Pharmacokinetics

This compound is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose . In preclinical trials, dermal administration of this compound results in renal elimination of 90% of the administered dose . After metabolism, this compound is excreted in the urine .

Result of Action

In vitro studies with the combination of this compound and amylmetacresol have shown a virucidal effect against a number of viruses associated with the common cold, which is observed by a reduction in the viral load . In clinical trials, administration of this compound lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s efficacy can be reduced if it is inhaled as dust, fume, gas, mist, vapours, or spray . Therefore, it is recommended to avoid such conditions during its use .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 3,5-dichlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the chlorination of benzyl alcohol. This process involves the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl₃), to yield the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichlorobenzyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s antimicrobial properties make it useful in studying the effects of disinfectants on microbial growth and biofilm formation.

    Medicine: It is an active ingredient in throat lozenges and mouthwashes due to its antiseptic properties, providing relief from sore throat and mouth infections.

    Industry: It is used in the preservation of cosmetics and personal care products to prevent microbial contamination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its dual chlorine substitution enhances its antimicrobial efficacy compared to other benzyl alcohol derivatives .

Properties

IUPAC Name

(3,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNNLLQKDRCKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208959
Record name 3,5-Dichlorobenzylic alcohol
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60211-57-6
Record name 3,5-Dichlorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60211-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzylic alcohol
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Record name 3,5-Dichlorobenzylic alcohol
Source EPA DSSTox
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Record name 3,5-dichlorobenzylic alcohol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3,5-dichlorobenzoyl chloride (712 mg, 3.40 mmole) in THF (6 ml) at 0° C. is added dropwise a solution of sodium borohydride (227 mg, 6.0 mmole), in N-methyl pyrrolidinone (1.5 ml) maintaining the temperature at ≤18° C. The reaction mixture is stirred for 2 hours at ambient temperature and then partitioned with 0.5 N aqueous HCl (60 ml) and EtOAc (60 ml). The layers are separated and the aqueous layer is washed with EtOAc (20 ml). The combined organic layer is washed with H2O (60 ml) and brine (40 ml), dried (Na2SO4), filtered, and concentrated to give crude product as a crystalline solid. One recrystallization from hot cyclohexane (7.5 ml) gives 2, i.e., 3,5-dichlorobenzyl alcohol (451 mg, 2.55 mmole, 75%, m.p. 77°-77.5° C.).
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared according to the method described in Example X(i) above from 3,5-dichlorobenzoic acid (15.3 g; 80 mmol), TEA (8.9 g; 88 mmol), i-Bu chloroformate (12 g; 88 mmol) and NaBH4 (9.0 g; 240 mmol), yielding 10.5 g (74%) of sub-title compound.
Quantity
15.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
i-Bu chloroformate
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichlorobenzyl alcohol
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3,5-Dichlorobenzyl alcohol
Reactant of Route 4
3,5-Dichlorobenzyl alcohol
Reactant of Route 5
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3,5-Dichlorobenzyl alcohol
Reactant of Route 6
3,5-Dichlorobenzyl alcohol

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